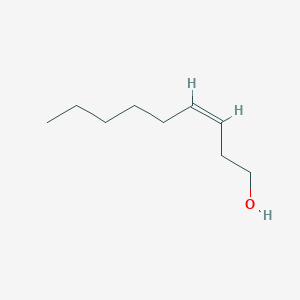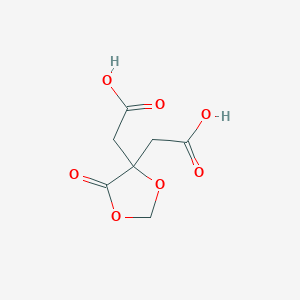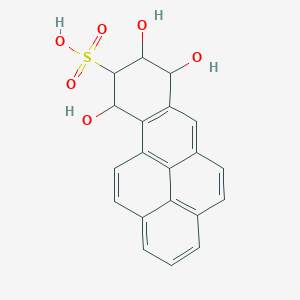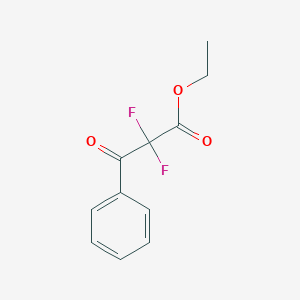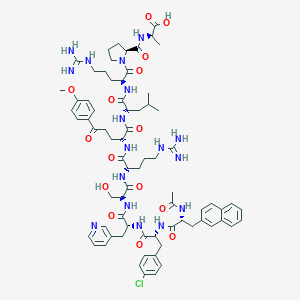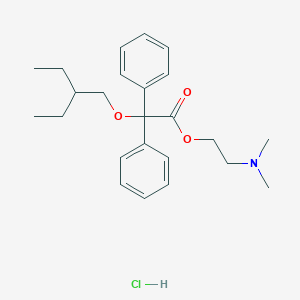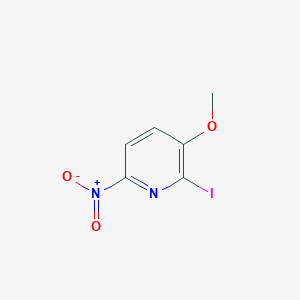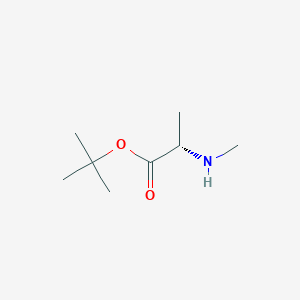
8-氟喹唑啉-2,4-二胺
描述
8-Fluoroquinazoline-2,4-diamine is a heterocyclic compound with the molecular formula C8H7FN4. It is characterized by the presence of a quinazoline ring substituted with a fluorine atom at the 8th position and amino groups at the 2nd and 4th positions.
科学研究应用
8-Fluoroquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
作用机制
Target of Action
Quinazoline derivatives have been identified as potential small-molecule inhibitors against certain viruses .
Mode of Action
It’s known that quinazoline derivatives can inhibit viral replication . The specific interactions between 8-Fluoroquinazoline-2,4-diamine and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the life cycle of viruses, affecting their ability to replicate .
Result of Action
It has been found to be a potent inhibitor of viral replication in the case of chikungunya virus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Fluoroquinazoline-2,4-diamine. Factors such as temperature, pH, and presence of other molecules can affect its stability and activity. For instance, it is recommended to store the compound at a temperature of 0-5°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinazoline-2,4-diamine typically involves the reaction of 8-fluoroquinazoline with suitable amine sources. One common method includes the nitration of guanidine carbonate followed by reduction and cyclization reactions. The reaction conditions often involve the use of solvents like carbon tetrachloride and chloroform, with nitric acid as a reagent .
Industrial Production Methods: Industrial production of 8-Fluoroquinazoline-2,4-diamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: 8-Fluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the amino groups, leading to different substituted derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the fluorine or amino groups .
相似化合物的比较
6-Fluoroquinazoline-2,4-diamine: Similar in structure but with the fluorine atom at the 6th position.
2,4-Diaminoquinazoline: Lacks the fluorine substitution but has similar amino group placements.
8-Chloroquinazoline-2,4-diamine: Chlorine replaces the fluorine atom, leading to different chemical properties.
Uniqueness: 8-Fluoroquinazoline-2,4-diamine is unique due to the specific placement of the fluorine atom, which influences its reactivity and interaction with biological targets. This unique substitution pattern enhances its potential as a versatile compound in various applications .
属性
IUPAC Name |
8-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWXLZTWRYIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919671 | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-79-1, 915402-31-2 | |
| Record name | 8-Fluoro-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


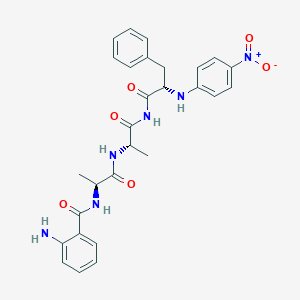
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid](/img/structure/B47807.png)
